molecular formula C14H24O6 B1329679 Triethyl pentane-1,3,5-tricarboxylate CAS No. 63579-89-5

Triethyl pentane-1,3,5-tricarboxylate

Cat. No.: B1329679
CAS No.: 63579-89-5
M. Wt: 288.34 g/mol
InChI Key: NYUHDOGHVKWGSO-UHFFFAOYSA-N
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Description

Triethyl pentane-1,3,5-tricarboxylate is an organic compound with the molecular formula C14H24O6. It is a triester derived from pentane-1,3,5-tricarboxylic acid and ethanol. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl pentane-1,3,5-tricarboxylate can be synthesized through esterification reactions. One common method involves reacting pentane-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Triethyl pentane-1,3,5-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : Triethyl pentane-1,3,5-tricarboxylate serves as a versatile building block for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions including hydrolysis, transesterification, and reduction.

Biology

  • Role in Biochemical Pathways : Research indicates that this compound may act as a precursor for biologically active compounds. It has been studied for its potential involvement in key metabolic pathways.

Medicine

  • Therapeutic Potential : this compound has been explored for its potential therapeutic properties. Its ability to modulate enzymatic activities suggests possible applications in drug development and metabolic engineering .

Industry

  • Production of Polymers and Resins : The compound is utilized in the manufacturing of various industrial chemicals including polymers and resins due to its favorable chemical properties.

Analytical Applications

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed using a mobile phase consisting of acetonitrile and water with phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Studies

Recent studies have investigated the biological implications of this compound:

  • Biochemical Pathways : Research indicates that this compound may be involved in key metabolic pathways and act as a precursor for various biologically active compounds.
  • Therapeutic Applications : Investigations into its therapeutic properties suggest potential roles in drug development and metabolic engineering due to its enzymatic modulation capabilities .

Mechanism of Action

The mechanism of action of triethyl pentane-1,3,5-tricarboxylate involves its interaction with specific molecular targets and pathways. In biochemical applications, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its ester groups can undergo hydrolysis, releasing active carboxylic acids that participate in various biochemical processes .

Comparison with Similar Compounds

    Triethyl citrate: Another triester with similar ester groups but derived from citric acid.

    Trimethyl 1,3,5-benzenetricarboxylate: A similar compound with a benzene ring instead of a pentane backbone.

Uniqueness: Triethyl pentane-1,3,5-tricarboxylate is unique due to its specific structure, which provides distinct chemical and physical properties. Its linear pentane backbone differentiates it from aromatic esters like trimethyl 1,3,5-benzenetricarboxylate, offering different reactivity and applications .

Biological Activity

Triethyl pentane-1,3,5-tricarboxylate (TEPT) is a triester derived from pentane-1,3,5-tricarboxylic acid and ethanol, characterized by the molecular formula C14H24O6. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential roles in biochemical pathways and as a precursor for biologically active compounds. This article explores the biological activity of TEPT, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

TEPT is synthesized through esterification reactions, typically involving pentane-1,3,5-tricarboxylic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is generally conducted under reflux conditions to ensure complete conversion to the ester .

Key Properties

PropertyValue
Molecular FormulaC14H24O6
Molecular Weight288.34 g/mol
CAS Number63579-89-5

TEPT exhibits biological activity primarily through its hydrolysis products. Upon hydrolysis, TEPT releases active carboxylic acids that can influence various metabolic pathways. This mechanism suggests that TEPT may act as a substrate or inhibitor in enzymatic reactions, thereby modulating biochemical processes.

Potential Biological Interactions

  • Enzymatic Activity: TEPT may interact with specific enzymes, influencing their activity through competitive inhibition or substrate mimicry.
  • Metabolic Pathways: The release of carboxylic acids can impact metabolic pathways involved in energy production and biosynthesis.

Research Findings

Recent studies have investigated the biological implications of TEPT:

  • Biochemical Pathways: Research indicates that TEPT may be involved in key metabolic pathways, acting as a precursor for various biologically active compounds. Its structure allows it to participate in reactions that are crucial for cellular functions .
  • Therapeutic Applications: TEPT has been explored for its potential therapeutic properties. Its ability to modulate enzymatic activities suggests applications in drug development and metabolic engineering.
  • Case Studies:
    • A study highlighted the use of TEPT in synthetic biology applications where it served as a building block for producing bio-based materials . This demonstrates its versatility beyond traditional chemical applications.

Comparative Analysis

TEPT can be compared with similar triesters to highlight its unique properties:

Compound NameStructure TypeUnique Features
Triethyl citrateTriester from citric acidCyclic structure; widely used in food applications
Trimethyl 1,3,5-benzenetricarboxylateTriester from benzenetricarboxylic acidAromatic structure; different reactivity compared to aliphatic esters
Triethyl pentane-2,2,4-tricarboxylateSimilar triesterDifferent arrangement of carboxyl groups; unique reactivity profile

TEPT stands out due to its linear pentane backbone which imparts distinct physical and chemical properties compared to aromatic esters like trimethyl 1,3,5-benzenetricarboxylate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for triethyl pentane-1,3,5-tricarboxylate?

The compound is synthesized via esterification of pentane-1,3,5-tricarboxylic acid with ethanol under acid catalysis, typically using concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, intermediates like bis(2-cyanoethyl) malonate diethyl ester can be hydrolyzed and further esterified to yield the product. Reaction optimization requires careful control of stoichiometry (3:1 molar ratio of ethanol to tricarboxylic acid), temperature (60–80°C), and catalyst loading. Post-synthesis purification involves fractional distillation or column chromatography to isolate the triester .

Q. How can this compound be characterized using spectroscopic methods?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) shows distinct peaks for ester-bound ethyl groups (δ 4.24–4.07 ppm, multiplet) and backbone protons (δ 1.59–0.86 ppm). 13C^{13}C NMR confirms carbonyl carbons at δ 168–173 ppm and ester oxygenated carbons at δ 60–62 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M-H+^+] is observed at m/z 287.1495 (calculated 287.1489), confirming the molecular formula C14_{14}H24_{24}O6_6 .

Advanced Research Questions

Q. How does this compound function as a template in molecularly imprinted polymers (MIPs)?

The compound’s three carboxylate groups provide spatial flexibility to imprint target molecules like domoic acid (DA). During polymerization, the carboxylates form hydrogen bonds with functional monomers (e.g., methacrylic acid), creating cavities complementary to DA’s geometry. Post-polymerization template removal leaves selective binding sites. Computational modeling (e.g., molecular dynamics) validates the alignment of DA’s carboxyl groups with the template’s methylene spacers, ensuring high selectivity (separation factor >5.0 in HPLC) .

Q. What role does pentane-1,3,5-tricarboxylate play in electrostatic co-assembly of nanoparticles?

As a flexible tricarboxylate ligand, it mediates the self-assembly of trimethylammonium (TMA)-coated Au nanoparticles by neutralizing surface charges. Compared to rigid analogs (e.g., propane-1,2,3-tricarboxylate), its longer methylene chain enhances steric adaptability, enabling dynamic superlattices. Titration experiments (monitored via UV-vis and DLS) reveal optimal assembly at a 1:3 NP-to-ligand molar ratio, yielding stable colloidal crystals with tunable interparticle distances (10–50 nm) .

Q. How can this compound be utilized in designing coordination polymers?

The ligand’s tricarboxylate groups act as polydentate linkers for metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) to form 3D frameworks. For example, with Zn2+^{2+}, it forms tetrahedral ZnO4_4 nodes bridged by hydroxide ions, creating porous networks (BET surface area ~1,000 m2^2/g). Structural analysis via single-crystal XRD reveals intramolecular hydrogen bonding (O–H···O = 2.65 Å) between carboxylate and hydroxide groups, stabilizing the framework .

Q. What methodological approaches resolve contradictions in catalytic activity data for this compound derivatives?

Discrepancies in catalytic performance (e.g., in aldol condensation) arise from varying Lewis acidity and pore accessibility. To address this:

  • Acidity titration : Use NH3_3-TPD to quantify active sites.
  • Structural modulation : Adjust synthetic conditions (e.g., solvothermal vs. microwave synthesis) to control crystallinity.
  • Computational modeling : DFT calculations (e.g., COSMO-RS) predict substrate diffusion barriers in porous frameworks .

Properties

IUPAC Name

triethyl pentane-1,3,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24O6/c1-4-18-12(15)9-7-11(14(17)20-6-3)8-10-13(16)19-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUHDOGHVKWGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212958
Record name Triethyl pentane-1,3,5-tricarboxylate
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63579-89-5
Record name 1,3,5-Pentanetricarboxylic acid, 1,3,5-triethyl ester
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Record name Triethyl pentane-1,3,5-tricarboxylate
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Record name Triethyl pentane-1,3,5-tricarboxylate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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